

Application Notes and Protocols for Enzymatic Assay of trans-9-Octadecenoyl-CoA

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Compound of Interest		
Compound Name:	trans-9-octadecenoyl-CoA	
Cat. No.:	B1240461	Get Quote

Introduction

Trans-9-octadecenoyl-CoA, an activated form of elaidic acid, is a key intermediate in the metabolism of trans fatty acids. Understanding its enzymatic conversion is crucial for research in nutrition, metabolic diseases, and drug development. The primary enzyme responsible for the initial step of β -oxidation of this and other acyl-CoAs in peroxisomes is Acyl-CoA oxidase (ACOX). This enzyme catalyzes the desaturation of the acyl-CoA, producing a trans-2,3-enoyl-CoA and hydrogen peroxide (H_2O_2).[1] This application note provides a detailed protocol for a continuous spectrophotometric assay of ACOX activity using **trans-9-octadecenoyl-CoA** as a substrate.

The assay is based on the principle that the H₂O₂ produced by ACOX can be used in a coupled reaction catalyzed by horseradish peroxidase (HRP). In the presence of H₂O₂, HRP oxidizes a chromogenic substrate, such as 4-aminoantipyrine in the presence of a phenolic compound, leading to the formation of a colored product that can be monitored spectrophotometrically.[2] [3] This method provides a sensitive and continuous way to measure ACOX activity.

Experimental ProtocolsPrinciple of the Assay

The enzymatic activity of Acyl-CoA oxidase is determined by monitoring the rate of hydrogen peroxide (H₂O₂) production in a coupled enzyme assay.



- Acyl-CoA Oxidase Reaction: trans-9-Octadecenoyl-CoA + O₂ → trans-2,3,9-Octadecatrienoyl-CoA + H₂O₂
- Coupled Peroxidase Reaction: 2 H₂O₂ + 4-Aminoantipyrine + Phenol ---(Horseradish Peroxidase)--> Quinoneimine Dye + 4 H₂O

The rate of formation of the quinoneimine dye is measured by the increase in absorbance at 500 nm.

Materials and Reagents

- trans-9-Octadecenoyl-CoA (Substrate)
- Acyl-CoA Oxidase (Enzyme source, e.g., purified from rat liver or recombinant)
- Horseradish Peroxidase (HRP)
- 4-Aminoantipyrine (4-AAP)
- Phenol
- MES Buffer (50 mM, pH 8.0 at 30°C)[3]
- Flavin Adenine Dinucleotide (FAD)
- Triton X-100
- Deionized Water
- Spectrophotometer capable of reading at 500 nm with temperature control.

Preparation of Reagents

- Assay Buffer (50 mM MES, pH 8.0): Prepare in deionized water and adjust the pH to 8.0 at 30°C.[3]
- trans-9-Octadecenoyl-CoA Stock Solution (1 mM): Dissolve in deionized water. Prepare fresh.



- Chromogen Solution (1.6 mM 4-AAP, 22 mM Phenol): Prepare in Assay Buffer.[3]
- HRP Stock Solution (1000 units/mL): Dissolve in Assay Buffer.
- FAD Stock Solution (1 mM): Prepare in Assay Buffer.[3]
- Triton X-100 Solution (10% v/v): Prepare in deionized water.[3]

Enzyme Preparation

 Acyl-CoA Oxidase Solution: Immediately before use, prepare a solution containing a suitable concentration of Acyl-CoA Oxidase in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.

Assay Procedure

- Set the spectrophotometer to 30°C and the wavelength to 500 nm.
- Prepare a reaction mixture in a cuvette with the following components in the final
 concentrations specified in the table below. Add the components in the order listed, omitting
 the enzyme for the blank and the substrate for the control.
- Reaction Mixture:

Reagent	Final Concentration	Volume for 1 mL Assay
Assay Buffer	45 mM	To 1 mL
Chromogen Solution	0.70 mM 4-AAP, 9.6 mM Phenol	437.5 μL
HRP	15 units/mL	15 μL
FAD	0.004 mM	4 μL
Triton X-100	0.09% (v/v)	9 μL

| trans-9-Octadecenoyl-CoA | 0.04% (w/v) | $400 \mu L$ |

• Mix by inversion and incubate at 30°C for 5 minutes to allow the temperature to equilibrate.



- Initiate the reaction by adding the Acyl-CoA Oxidase enzyme solution.
- Immediately start recording the absorbance at 500 nm for 5-10 minutes.
- Calculate the rate of change in absorbance per minute (ΔA₅₀₀/min) from the linear portion of the curve.
- A blank reaction should be run without the enzyme to subtract the non-enzymatic oxidation of the substrate.

Calculation of Enzyme Activity

One unit of Acyl-CoA Oxidase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 μ mole of H₂O₂ per minute under the specified conditions.[3]

The activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = $(\Delta A_{500}/min) / (\epsilon * I) * V_total / V_enzyme$

Where:

- ΔA₅₀₀/min: The rate of absorbance change at 500 nm per minute.
- ε: The molar extinction coefficient of the quinoneimine dye (6.58 mM⁻¹cm⁻¹).
- I: The path length of the cuvette (typically 1 cm).
- V_total: The total volume of the assay mixture (in mL).
- V enzyme: The volume of the enzyme solution added (in mL).

Data Presentation

Table 1: Kinetic Parameters of Acyl-CoA Oxidase with trans-9-Octadecenoyl-CoA

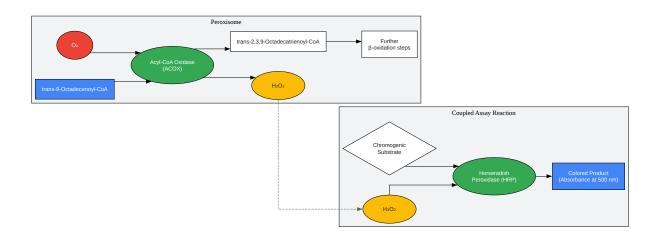
This table presents hypothetical kinetic data for Acyl-CoA oxidase with **trans-9-octadecenoyl-CoA**, which would be determined by performing the assay at varying substrate concentrations.



Parameter	Value
Michaelis-Menten Constant (Km)	50 μΜ
Maximum Velocity (V _{max})	120 nmol/min/mg
Optimal pH	8.0
Optimal Temperature	30°C

Mandatory Visualization Signaling Pathway



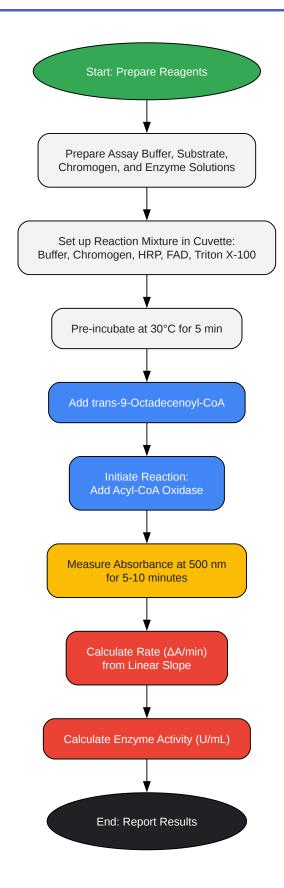


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Caption: Peroxisomal β -oxidation of **trans-9-octadecenoyl-CoA** and the coupled assay principle.

Experimental Workflow





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Caption: Experimental workflow for the Acyl-CoA oxidase enzymatic assay.



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References

- 1. Acyl-CoA oxidase Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
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